methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Alternative Naming Conventions
The IUPAC name for this compound is methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate , derived by prioritizing the imidazole ring as the parent structure. The numbering begins at the nitrogen atom in the 1-position, with a methyl group at the 5-position and a propanoate ester substituent at the 4-position. The SMILES notation (CC1=C(N=CN1)CCC(=O)OC) encodes the connectivity: a methyl-substituted imidazole (CC1=C(N=CN1)) linked to a three-carbon chain terminating in a methyl ester (CCC(=O)OC).
Alternative names include methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride , reflecting its protonated form under acidic conditions. Registries such as PubChem (CID 14773957) and CAS (145133-10-4) provide additional identifiers.
Table 1: Nomenclature Summary
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| SMILES | CC1=C(N=CN1)CCC(=O)OC |
| CAS Number | 145133-10-4 |
| PubChem CID | 14773957 |
Molecular Geometry and Stereochemical Considerations
The molecule comprises a planar imidazole ring (bond lengths: ~1.31–1.38 Å for C-N and C-C bonds) with a methyl group at C5 and a propanoate side chain at C4. Density functional theory (DFT) optimizations suggest slight puckering in the ester group due to steric interactions between the carbonyl oxygen and imidazole hydrogen.
The propanoate chain adopts a gauche conformation to minimize steric clash between the ester methyl group and imidazole ring. No chiral centers exist in the base structure, but derivatives like the hydrochloride salt may exhibit stereoselective crystallization.
Table 2: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| Imidazole C-N | 1.32–1.38 Å |
| Ester C=O | 1.21 Å |
| C4-C7 (side chain) | 1.52 Å |
| C7-O8-C9 (ester) | 116° |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (methanol-d₄, 360 MHz): Imidazole protons resonate at δ 7.35 (H-2, singlet) and δ 7.12 (H-5, singlet). The propanoate chain shows a triplet at δ 2.68 (CH₂ adjacent to carbonyl) and a triplet at δ 3.65 (ester OCH₃).
- ¹³C NMR : Signals at δ 171.2 (ester carbonyl), 144.7 (imidazole C-4), 124.8 (imidazole C-5), and 51.9 (OCH₃).
Infrared (IR) Spectroscopy
Strong absorption at 1740 cm⁻¹ corresponds to the ester C=O stretch. N-H stretching from the imidazole ring appears as a broad peak near 3150 cm⁻¹ .
Mass Spectrometry (MS)
Electrospray ionization (ESI+) yields a molecular ion peak at m/z 169.1 [M+H]⁺ , with fragmentation patterns consistent with loss of the methyl ester group (m/z 137).
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.35 (s, 1H), δ 3.65 (s, 3H) |
| ¹³C NMR | δ 171.2, 144.7, 51.9 |
| IR | 1740 cm⁻¹ (C=O) |
| MS | m/z 169.1 [M+H]⁺ |
Crystallographic Analysis and Solid-State Packing Arrangements
Single-crystal X-ray diffraction data, though not directly available for this compound, can be inferred from analogs. The imidazole ring likely participates in N-H···O hydrogen bonds with ester carbonyl groups, forming a layered structure. π-π stacking between imidazole rings may contribute to a monoclinic lattice with space group P2₁/c.
In the hydrochloride salt, protonation at the imidazole N1 position induces ionic interactions with chloride counterions, leading to a denser orthorhombic packing.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
NVWXIYHRWMCEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps
Alkylation of (E)-Urocanic Methyl Esters :
Catalytic Hydrogenation :
Data Table: Alkylation and Hydrogenation Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | NaH, DMF, 0°C → RT, 4 h | 60–70 | |
| Hydrogenation | Pd-C, MeOH, 3 bar H₂, RT, 3 h | >90 |
Cyclocondensation of Levulinic Acid Derivatives
This method exploits [3 + 3] cyclocondensation between β-alkoxyvinyltrihalomethylketones and amidines to construct the imidazole core.
Reaction Pathway
Cyclocondensation :
Post-Reaction Workup :
Data Table: Cyclocondensation Outcomes
Esterification of Carboxylic Acid Precursors
Direct esterification of 3-(5-methyl-1H-imidazol-4-yl)propanoic acid with methanol under acidic catalysis is a straightforward route.
Protocol
Advantages
- High Efficiency : Yields >80% for analogous esters.
- Scalability : Suitable for industrial production via continuous flow systems.
Functional Group Interconversion and Protection
Advanced methods employ protecting groups (e.g., 2-chlorotrityl) to enable regioselective substitutions.
Example: 2-Chlorotrityl Protection
Chemical Reactions Analysis
Ester Hydrolysis
Imidazole derivatives with ester groups can undergo hydrolysis under acidic or basic conditions. This reaction breaks the ester bond, forming the corresponding carboxylic acid and alcohol.
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester Hydrolysis | Acidic or Basic | Carboxylic Acid + Alcohol |
Oxidation
Oxidation reactions can convert the imidazole ring into its N-oxide form. This is typically achieved using oxidizing agents like hydrogen peroxide.
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen Peroxide | Imidazole N-Oxide |
Substitution Reactions
The amino group on the imidazole ring can participate in substitution reactions with electrophiles, such as alkyl halides. These reactions can introduce new functional groups onto the imidazole ring.
| Reaction Type | Conditions | Products |
|---|---|---|
| Substitution | Alkyl Halides | Substituted Imidazole Derivatives |
Methyl 3-(1H-Imidazol-4-yl)propanoate
This compound lacks the methyl substitution on the imidazole ring present in methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. It has a molecular weight of approximately 154.17 g/mol and undergoes similar reactions like ester hydrolysis and oxidation .
| Compound Name | Molecular Weight | Unique Features |
|---|---|---|
| Methyl 3-(1H-Imidazol-4-yl)propanoate | 154.17 g/mol | No methyl substitution on imidazole ring |
Methyl 3-(1-Trityl-1H-Imidazol-5-yl)propanoate
This compound features a trityl group on the imidazole ring, enhancing its stability and lipophilicity. It has a molecular weight of approximately 397.47 g/mol and is used in pharmaceutical development.
| Compound Name | Molecular Weight | Unique Features |
|---|---|---|
| Methyl 3-(1-Trityl-1H-Imidazol-5-yl)propanoate | 397.47 g/mol | Trityl group enhances stability and lipophilicity |
Scientific Research Applications
Biological Activities
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate has been studied for various biological activities:
- Antimicrobial Properties : Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : The structural similarity of this compound to known bioactive molecules positions it as a lead compound in anticancer drug development. Studies suggest that it may interact with specific cellular targets involved in cancer progression.
Medicinal Chemistry Applications
The compound's applications in medicinal chemistry are noteworthy:
- Lead Compound for Drug Development : Due to its diverse biological activities, this compound serves as a lead compound for synthesizing new therapeutic agents targeting various diseases, including cancer and infections .
- Pharmacological Research : Ongoing research into the pharmacological properties of this compound aims to elucidate its mechanism of action, binding affinities, and interactions with biological targets. Such studies are crucial for understanding its therapeutic potential and optimizing its efficacy .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Activity Study :
-
Anticancer Research :
- In preclinical trials, this compound was tested against cancer cell lines. The results demonstrated cytotoxic effects at specific concentrations, warranting further investigation into its mechanism and potential as an anticancer drug.
Mechanism of Action
The mechanism of action of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-Based Propanoate Esters
Key Observations :
- Substituent Effects: The tetrazole group in compound 10 acts as a bioisostere for carboxylic acids, improving metabolic stability in drug design .
- Structural Complexity :
- Larger substituents (e.g., biphenyl in 10 ) increase molecular weight and steric bulk, which may reduce solubility but improve target specificity.
Benzoimidazole Derivatives
Key Observations :
- Functional Group Impact: Hydroxyethyl and benzyl groups (e.g., in Ethyl 4-(...)butanoate) introduce hydrogen-bonding capabilities and aromatic interactions, useful in CNS-targeted drugs .
Indole-Imidazole Hybrids
Key Observations :
- Hybrid Structures: Indole-propanone hybrids (e.g., compound C₁₆H₁₇N₃O) combine aromatic indole with imidazole, enabling fluorescence-based tracking in biological systems . Propynyl groups introduce alkyne reactivity, useful for click chemistry in prodrug development .
Biological Activity
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a compound that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an imidazole derivative, characterized by the presence of an ester functional group. Its molecular formula is , and it is often used as a building block in the synthesis of more complex imidazole derivatives. The imidazole ring contributes to its biological activity, as similar compounds have shown various pharmacological effects.
Target Enzymes
Research indicates that imidazole derivatives can interact with specific enzymes, notably:
- Retinoic Acid 4-Hydroxylase (CYP26) : This enzyme is crucial in retinoid metabolism and has been implicated in neuroblastoma treatment. This compound may exhibit inhibitory activity against this enzyme, similar to other imidazole derivatives.
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Enzyme Inhibition : It may act as a ligand in biochemical assays, influencing various metabolic processes.
- Antimicrobial Activity : Imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties, suggesting that this compound could possess similar activities .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. For example, compounds with imidazole moieties have demonstrated cytotoxicity against breast cancer cells (MCF7) and melanoma models .
| Activity Type | Details |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Antifungal | Exhibits activity against fungi like Candida spp. |
| Antitumor | Shows cytotoxic effects on cancer cell lines. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives, including this compound:
- Anticancer Properties : A study highlighted the effectiveness of imidazole derivatives in inhibiting tumor growth in vivo. The compounds were administered to mice with transplanted tumors, showing significant reductions in tumor mass compared to control groups .
- Enzyme Inhibition : Research focusing on enzyme interactions demonstrated that this compound could inhibit specific metabolic pathways related to cancer progression .
- Pharmacological Applications : The compound is being investigated for its potential use as a therapeutic agent in treating conditions related to dysregulated enzyme activity, such as heart failure and myocardial fibrosis .
Q & A
Q. What are the common synthetic routes for methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, and what reagents are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from imidazole derivatives. For example, a related compound (methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-propanoate) was synthesized using a Michael addition followed by esterification. Key reagents include SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) for protecting imidazole nitrogen, and catalysts like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions . Purification via flash chromatography (e.g., 7:3 EtOAc:hexanes) and recrystallization ensures high purity. Yield optimization (up to 91%) requires precise stoichiometry and inert conditions (argon atmosphere) to prevent side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions. For instance, methyl ester protons resonate at δ 3.64–3.82 ppm, while imidazole protons appear as singlets (δ 7.35–8.58 ppm) . Splitting patterns (e.g., doublets for vinyl protons) help validate stereochemistry.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 389.13 [M+H]) confirm molecular weight. Fragmentation patterns distinguish regioisomers .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, with R-factors < 0.05 indicating high accuracy .
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. For example, SEM-Cl additions are performed under argon at 0°C to prevent hydrolysis. Quenching with 0.5 N NaOH followed by CHCl extraction minimizes degradation .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- Methodological Answer : Discrepancies between theoretical and observed splitting patterns may arise from dynamic effects (e.g., tautomerism in imidazole rings). Use variable-temperature NMR to identify equilibrium states. For example, broadening of peaks at elevated temperatures suggests tautomeric interconversion. Cross-validation with X-ray data (via SHELXL refinement) or computational modeling (DFT calculations) resolves ambiguities .
Q. What strategies improve yield in multi-step syntheses of imidazole derivatives?
- Methodological Answer :
- Step Optimization : Isolate intermediates after each step (e.g., column chromatography) to avoid carryover impurities.
- Catalyst Screening : Replace EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher coupling efficiency in aqueous conditions .
- Byproduct Mitigation : Use scavengers like polymer-bound triphenylphosphine to remove excess reagents .
Q. How can radioligand binding assays assess the bioactivity of this compound analogs?
- Methodological Answer :
- Assay Design : Use -labeled ligands (e.g., angiotensin II receptors for cardiovascular studies) in competitive binding assays.
- Data Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). For example, a compound with IC = 10 nM indicates high affinity .
- Validation : Cross-check with functional assays (e.g., cAMP accumulation) to confirm antagonist/agonist behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
